3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVYRDAFDEKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method leads to the formation of protected piperazines in high yields (81-91%).
Aza-Michael addition: This step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the desired piperazine derivatives.
Chemical Reactions Analysis
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The presence of the piperazine ring in this compound suggests potential activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression through selective inhibition of reuptake transporters .
Anticancer Properties
Compounds with indole and pyrimidine scaffolds have been studied for their anticancer activities. The structural characteristics of this compound may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, analogs have demonstrated the ability to inhibit key enzymes in cancer metabolism .
Antimicrobial Activity
The compound's structural elements may confer antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains, suggesting that modifications to the piperazine or indole portions could enhance activity against resistant pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to neurotransmitter receptors |
| Fluorophenyl Group | Increases lipophilicity and cellular uptake |
| Pyrimidoindole Core | Provides a scaffold for anticancer activity |
Case Study 1: Antidepressant Efficacy
A study involving a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly impacted serotonin transporter inhibition. The introduction of the fluorophenyl group in this compound showed enhanced selectivity towards serotonin receptors compared to non-fluorinated analogs .
Case Study 2: Anticancer Mechanisms
In vitro studies on pyrimidine-based compounds revealed that they could induce apoptosis in various cancer cell lines by activating caspase pathways. The specific structural arrangement of this compound may facilitate interactions with DNA or RNA synthesis pathways, leading to effective anticancer activity .
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine ring and fluorophenyl group contribute to its overall activity by enhancing its binding properties and stability.
Comparison with Similar Compounds
(a) 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, )
- Core Modifications :
- Position 8: Fluorine substituent (vs. methyl in the target compound).
- Position 5: 4-Fluorobenzyl group (absent in the target compound).
- The 4-fluorobenzyl substituent introduces additional steric bulk, which may influence binding pocket accessibility in receptor targets .
(b) 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one ()
- Key Difference :
- Piperazine substituent: 2-Methoxyphenyl (electron-donating) vs. 2-fluorophenyl (electron-withdrawing) in the target compound.
- Impact :
(c) 3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ()
- Structural Features :
- Position 3: 4-Methoxyphenyl group (vs. piperazine-linked oxoethyl in the target compound).
- Linker: Sulfanyl-oxoethyl (vs. oxoethyl).
- Amine ring: Piperidine (saturated 6-membered ring with one nitrogen) vs. piperazine (two nitrogens).
- Impact :
(d) 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ()
- Key Differences :
- Amine ring: Azepane (7-membered ring) vs. piperazine.
- Position 3: Phenyl group (vs. piperazine-linked chain).
- The absence of a fluorinated aryl group may lower selectivity for fluorophenyl-sensitive targets .
Comparative Data Table
*LogP values are estimated based on structural analogs.
Discussion of Pharmacological Implications
- Piperazine vs. Piperidine/Azepane : Piperazine’s dual nitrogen atoms enable stronger interactions with biological targets (e.g., neurotransmitter receptors) compared to single-nitrogen analogs .
- Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound optimizes electron-withdrawing effects for receptor binding, whereas methoxy groups may prioritize solubility over affinity .
- 8-Methyl vs.
Biological Activity
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidoindole core structure with a piperazine substituent that enhances its pharmacological properties. The presence of the fluorophenyl group is noteworthy for its influence on the compound's biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, particularly in the realms of neuropharmacology and oncology. Below are key findings related to its biological activity:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that derivatives containing piperazine can modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation .
- Antitumor Effects : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial and fungal pathogens. The structural components may enhance membrane permeability or inhibit essential enzymatic functions in microbes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Piperazine Substituents : Variations in the piperazine ring can significantly affect binding affinity to biological targets and overall activity.
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Piperazine with different alkyl groups | Enhanced antidepressant effects | Modulates serotonin receptor binding |
| Fluorinated phenyl groups | Increased potency against cancer cells | Improves lipophilicity and membrane penetration |
Case Study 1: Neuropharmacological Effects
In a study evaluating the neuropharmacological profile of similar piperazine derivatives, it was found that compounds with a fluorinated phenyl group exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests that the fluorine atom may play a critical role in enhancing antidepressant efficacy .
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of pyrimidoindole derivatives revealed that this compound showed significant activity against breast cancer cell lines with an IC50 value in the low micromolar range. The study concluded that this compound induces apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-pyrimidoindol-4-one?
- Methodology :
- Utilize palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates for constructing the pyrimidoindole core .
- For the piperazine-fluorophenyl moiety, employ nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., acetonitrile) with NaOH as a base, as demonstrated in analogous piperazine derivatives .
- Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 60–80°C) to minimize side products .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with structurally related compounds, focusing on the 2-fluorophenyl (δ 7.2–7.8 ppm) and pyrimidoindole (δ 8.1–8.5 ppm) regions .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 463.18) .
- X-ray Crystallography : If crystals are obtained, compare bond angles/distances with reported analogs like 4-(2-fluorobenzoyl)-piperazinium derivatives .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays, given the piperazine moiety's affinity for CNS targets .
- Cellular Permeability : Use Caco-2 or PAMPA models with LC-MS quantification to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Analog Synthesis : Modify the 2-fluorophenyl group (e.g., replace with 3-fluoro or chloro substituents) and the pyrimidoindole’s methyl group to test steric/electronic effects .
- Computational Modeling : Perform docking studies with target proteins (e.g., 5-HT1A receptors) using software like AutoDock, referencing crystallographic data from related piperazine complexes .
- In Vivo Profiling : Compare pharmacokinetics in rodent models with structurally similar inhibitors (e.g., PF-06465469) to identify metabolic stability trends .
Q. How should contradictory data in receptor binding assays be resolved?
- Methodology :
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 6.5 buffer as in USP methods) to rule out variability .
- Orthogonal Techniques : Validate binding affinity via SPR (surface plasmon resonance) if radioligand assays show inconsistency .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
Q. What strategies mitigate toxicity risks during preclinical development?
- Methodology :
- Safety Profiling : Conduct AMES tests for mutagenicity and hERG channel inhibition assays to assess cardiac risks .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to identify reactive intermediates (e.g., epoxides) via tandem MS .
- Formulation Adjustments : Use co-solvents like PEG-400 or cyclodextrins to enhance solubility and reduce acute toxicity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
